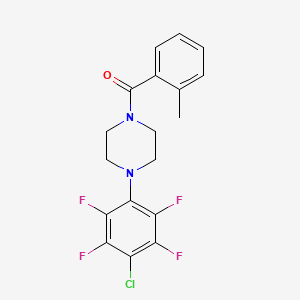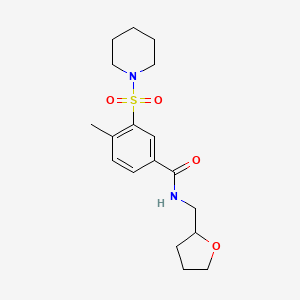
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. It also has weak affinity for dopamine and adrenergic receptors. The exact mechanism of action of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood, but it is thought to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been found to have anxiogenic and hallucinogenic effects in some studies.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine in lab experiments is its ability to selectively target serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological processes. However, 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been found to have off-target effects on other receptors, which can complicate data interpretation. Additionally, 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over extended periods of time.
将来の方向性
There are several future directions for research involving 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine. One area of interest is the potential therapeutic use of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine for depression and anxiety disorders. Further studies are also needed to fully understand the mechanisms of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine's effects on neurotransmitter release and receptor activation. Finally, the development of more selective and longer-lasting compounds that target serotonin receptors could lead to new treatments for a variety of neurological and psychiatric disorders.
合成法
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine is synthesized through a multi-step process that involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to produce 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine.
科学的研究の応用
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has been used in scientific research for a variety of purposes. It has been studied as a potential treatment for depression and anxiety disorders, as well as for its effects on the central nervous system. 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been used to study the mechanisms of action of other drugs, such as MDMA and LSD.
特性
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O/c1-10-4-2-3-5-11(10)18(26)25-8-6-24(7-9-25)17-15(22)13(20)12(19)14(21)16(17)23/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGOCDPUWRHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)



![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)